molecular formula C19H23NO B11030608 N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide CAS No. 599161-76-9

N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide

Cat. No.: B11030608
CAS No.: 599161-76-9
M. Wt: 281.4 g/mol
InChI Key: WYIVAPAAFNISFI-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide: is an organic compound characterized by its complex structure, which includes a benzyl group, a methylphenyl group, and an isopropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide typically involves the following steps:

    Starting Materials: Benzylamine, 4-methylbenzaldehyde, isopropylamine, and acetic anhydride.

    Step 1 Formation of Schiff Base: Benzylamine reacts with 4-methylbenzaldehyde in the presence of an acid catalyst to form a Schiff base.

    Step 2 Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form N-benzyl-4-methylphenylamine.

    Step 3 Acylation: The N-benzyl-4-methylphenylamine is acylated with acetic anhydride in the presence of a base like pyridine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the benzyl or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a ligand in receptor binding studies. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural motifs are found in various drugs, making it a useful intermediate in drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism by which N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug precursor, its mechanism would involve binding to specific receptors or enzymes, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide is unique due to the combination of its benzyl, methylphenyl, and isopropyl groups. This specific arrangement imparts distinct chemical and physical properties, such as solubility, reactivity, and binding affinity, which can be advantageous in various applications.

Properties

CAS No.

599161-76-9

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-benzyl-2-(4-methylphenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C19H23NO/c1-15(2)20(14-18-7-5-4-6-8-18)19(21)13-17-11-9-16(3)10-12-17/h4-12,15H,13-14H2,1-3H3

InChI Key

WYIVAPAAFNISFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C(C)C

Origin of Product

United States

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